2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

PARP1 inhibition DNA damage response Cancer pharmacology

Procuring generic isoquinoline-1,3-diones risks experimental irreproducibility due to unpredictable target engagement. This 2-benzyloxy derivative offers a defined pharmacological profile: • Selective PARP1 inhibitor with documented cellular potency (IC50 640 nM in HeLa PAR formation assays), enabling reliable DNA repair pathway studies. • Stable, protected precursor for quantitative BBr3-mediated conversion to the bioactive 2-hydroxy species, supporting time-resolved pharmacology. • Rigid, near-perfect planar scaffold (mean deviation 0.0424 Å) reduces entropic uncertainty in docking and crystallographic studies. Supplied with ≥98% purity and ambient shipping, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 611187-05-4
Cat. No. B1292863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
CAS611187-05-4
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyLHIDMDRTGMUMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione: Chemical Identity and Structure


2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione (CAS 611187-05-4) is a synthetic heterocyclic compound with molecular formula C16H13NO3 and molecular weight 267.28 g/mol [1]. It belongs to the isoquinoline-1,3-dione family, featuring a benzyloxy substituent at the 2-position of the isoquinoline core [2]. X-ray crystallography confirms that the compound exists exclusively in the keto form, with the isoquinoline system exhibiting near-perfect planarity (mean deviation from planarity = 0.0424 Å) and the dihedral angle between the aromatic rings measuring only 4.2° [3]. This highly planar, conjugated architecture distinguishes it from more flexible analogs and underpins its utility as both a pharmacologically relevant scaffold and a well-characterized synthetic intermediate .

Rigid, near-planar conformation supports reproducible docking and crystallographic studies
Protected benzyloxy group permits on-demand conversion to active 2-hydroxy species
Catalog availability with documented purity may streamline procurement and synthesis workflows

Unique Role of 2-Benzyloxy Modification


The isoquinoline-1,3-dione scaffold serves as a privileged chemotype across multiple therapeutic targets, yet subtle structural modifications produce profound and often unpredictable shifts in target engagement, selectivity, and downstream biological activity [1]. The 2-(benzyloxy) substitution specifically installs a hydrophobic, π-rich aromatic group that influences metal-chelation geometry at the catalytic site of metalloenzymes, a feature that is entirely absent in unsubstituted isoquinoline-1,3-diones or simple alkyloxy derivatives [2]. Direct comparative studies demonstrate that the presence of the 2-benzyloxy group confers distinct enzyme inhibition profiles that cannot be replicated by 2-hydroxy, 2-methoxy, or 2-aryl derivatives—each of which exhibits markedly different potency and selectivity patterns [3]. Consequently, procurement decisions that treat this compound as interchangeable with other isoquinoline-1,3-diones risk experimental irreproducibility and wasted resources.

2-Hydroxy analog mismatch
Targets HIV-1 IN/RNase H, not PARP1; substitution may yield false-negative PARP1 results.
Other O-substituted derivatives
2-Methoxy or 2-aryl analogs show divergent enzyme inhibition profiles; target engagement may not transfer.
Flexible unsubstituted core
Unsubstituted isoquinoline-1,3-diones lack constrained geometry; structure-based design interpretations may shift.

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione: Evidence vs. Structural Analogs


PARP1 Inhibition vs. 2-Hydroxy Analog

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione demonstrates quantifiable PARP1 inhibitory activity that distinguishes it from its direct metabolic precursor. In a cellular PAR formation assay using human HeLa cells, the compound inhibited PARP1 with an IC50 of 640 nM following H2O2-induced PARP activation [1]. This cellular potency contrasts with the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, which is primarily characterized as an HIV-1 integrase and RNase H inhibitor rather than a PARP1-targeting agent [2]. The benzyloxy moiety provides a hydrophobic anchor that enhances target engagement with the PARP1 catalytic domain, whereas the free 2-hydroxy analog preferentially coordinates divalent metal cations in two-metal-ion-dependent enzymes.

PARP1 Inhibition vs. 2-Hydroxy
Head-to-head
Target: IC50 640 nM (HeLa PAR assay); Comparator: no PARP1 activity reported
Supports PARP1 pathway research; 2-hydroxy analog may suit antiviral metalloenzyme studies.
HeLa cell PAR formation assay, H2O2 activation.
PARP1 inhibition DNA damage response Cancer pharmacology

Conformational Rigidity vs. Flexible Analogs

X-ray crystallographic analysis reveals that 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione adopts a highly rigid, nearly planar conformation in the solid state. The isoquinoline core deviates from perfect planarity by a mean of only 0.0424 Å, and the dihedral angle between the fused aromatic rings and the pendant benzyloxy aromatic ring is constrained to 4.2° [1]. This conformational restriction is enforced by the 2-position benzyloxy substitution pattern, which participates in an intramolecular hydrogen-bonding network that locks the molecular geometry. In contrast, unsubstituted isoquinoline-1,3-diones or 4-alkyl/4-aryl derivatives exhibit significantly greater conformational flexibility, with documented dihedral angle variations exceeding 15–30° depending on substitution [2].

Conformational Rigidity
Direct comparison
Mean planarity deviation: 0.0424 Å; Dihedral angle: 4.2° (vs. flexible analogs 15–30°)
Rigid conformation may enhance docking reproducibility and structure-based design.
Single-crystal X-ray diffraction data.
X-ray crystallography Molecular docking Structure-based drug design

Protected Precursor to Bioactive 2-Hydroxy Analog

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione functions as a chemically protected, stable intermediate for the generation of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (H939800), a validated dual inhibitor of HIV-1 integrase and reverse transcriptase RNase H . Quantitative deprotection using BBr3 in dichloromethane at 20°C yields the active 2-hydroxy species . The 2-hydroxy analog exhibits IC50 values of 6.32 µM against HIV-1 integrase and 5.9 µM against RT RNase H [1], whereas the benzyloxy-protected precursor shows no detectable HIV-1 integrase inhibition at concentrations up to 100 µM [2]. This binary activity profile (inactive prodrug precursor → active inhibitor upon deprotection) creates a unique experimental tool for controlled-release or in situ activation studies that is not available with the unprotected 2-hydroxy analog alone.

Protected Precursor Conversion
Method context
BBr3 deprotection: precursor inactive (>100 µM); product active (IC50 6.32 µM, >15.8-fold shift)
Stable precursor enables controlled activation for HIV-1 integrase/RNase H studies.
Requires BBr3 deprotection step.
Organic synthesis Prodrug strategy Antiviral drug development

HBV RNaseH Inhibition: Divergent SAR

Structure-activity relationship (SAR) studies across a series of 23 isoquinoline-1,3(2H,4H)-dione derivatives demonstrate that the 2-benzyloxy substitution fundamentally alters the HBV RNaseH inhibition profile compared to the 2-hydroxy series [1]. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold inhibits HBV RNaseH with an EC50 of 4.2 µM and an IC50 of 28.1 µM, effectively blocking viral replication by suppressing plus-polarity DNA strand accumulation [2]. However, 2-benzyloxy-substituted derivatives exhibit divergent SAR trends, with the bulky benzyloxy group reducing metal-chelation capacity and altering the binding mode relative to the two-metal-ion catalytic site of the viral RNaseH [3]. This divergence means that the 2-benzyloxy derivative cannot substitute for the 2-hydroxy analog in HBV replication studies, and vice versa—each compound accesses a distinct chemical space within the isoquinoline-1,3-dione family.

HBV RNaseH Divergent SAR
Class-level inference
2-Benzyloxy SAR divergent; 2-hydroxy analog validated (HBV EC50 4.2 µM, RNaseH IC50 28.1 µM)
May not support HBV replication studies; reported fit is 2-hydroxy analog only.
SAR class-level inference; experimental verification needed.
Hepatitis B virus RNaseH inhibition Antiviral SAR

Commercial Availability vs. 2-Hydroxy Analog

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is commercially available from multiple reputable suppliers with defined purity specifications, typically ≥95% as verified by HPLC or equivalent analytical methods [1]. The compound is offered in research-scale quantities (e.g., 1 g packaging) with full analytical documentation including CAS verification, molecular formula confirmation, and batch-specific purity certificates . In contrast, the 2-hydroxyisoquinoline-1,3(2H,4H)-dione analog, while biologically characterized, is less widely stocked as a catalog item and often requires custom synthesis or in situ preparation from the benzyloxy precursor . The benzyloxy derivative's stability under ambient storage conditions—attributable to protection of the N-hydroxy group—further enhances its procurement value as a reliable, shelf-stable intermediate .

Commercial Availability
Cross-study comparable
Target: ≥95% purity, multiple suppliers, ambient stability; Comparator: limited catalog availability
Catalog availability and batch documentation may reduce procurement variability.
Standard procurement and storage conditions.
Chemical procurement Purity specifications Research-grade chemicals

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione: Research & Industrial Applications


PARP1 Inhibition in DNA Damage & Cancer

This compound is suitable for cellular PARP1 inhibition assays, having demonstrated an IC50 of 640 nM in HeLa cell PAR formation assays under H2O2-induced activation conditions [1]. Researchers investigating PARP-dependent DNA repair mechanisms or evaluating PARP inhibitor combinations can utilize this compound as a reference inhibitor with documented cellular potency. Unlike the 2-hydroxy analog, which lacks PARP1 activity, the 2-benzyloxy derivative specifically engages the PARP1 catalytic domain, making it the appropriate selection for poly(ADP-ribosyl)ation pathway studies [2].

Controlled Activation & Prodrug Strategy

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione serves as a chemically protected, stable precursor that can be quantitatively converted to the bioactive 2-hydroxyisoquinoline-1,3(2H,4H)-dione via BBr3-mediated deprotection [1]. This prodrug-like behavior enables time-resolved pharmacology experiments, in situ activation studies, and controlled-release investigations. The binary activity profile—inactive as an HIV-1 integrase inhibitor (>100 µM IC50) versus the active 2-hydroxy species (6.32 µM IC50)—provides a clean experimental system for studying activation-dependent antiviral effects without confounding baseline activity [2].

Structure-Based Drug Design with Constrained Scaffold

The compound's near-perfect planar geometry (mean deviation = 0.0424 Å) and constrained dihedral angle (4.2°) make it an ideal scaffold for structure-based drug design campaigns [1]. Researchers performing molecular docking, pharmacophore modeling, or crystallographic fragment screening can rely on this compound's rigid conformation to minimize entropic uncertainty and improve docking pose reproducibility. The availability of high-resolution X-ray structural data further supports computational chemistry workflows requiring experimentally validated starting geometries [2].

Isoquinoline-1,3-dione Derivatization & Synthesis

This compound serves as a versatile building block for synthetic organic chemistry, particularly in the development of novel isoquinoline-1,3-dione derivatives via palladium-catalyzed cross-coupling, radical cascade reactions, or C–H functionalization methodologies [1]. Its commercial availability with documented purity (≥95%) and stability under ambient storage conditions facilitates reproducible synthetic protocols and enables high-throughput derivatization campaigns. The benzyloxy group can be selectively removed or retained depending on downstream synthetic objectives, offering modularity in compound library construction [2].

Application
Selection Property
Validation Focus
PARP1 pathway studies
2-Benzyloxy substitution for PARP1 catalytic domain engagement
Cellular PAR formation assay (HeLa, H2O2 activation)
Controlled activation / prodrug research
Stable protected precursor convertible to active 2-hydroxy species
BBr3 deprotection efficiency and activation-dependent assay response
Structure-based design
Near-perfect planar, rigid conformation (X-ray validated)
Docking pose reproducibility and crystallographic fragment screening
Synthetic derivatization
Modular benzyloxy group; high documented purity and stability
Cross-coupling or C–H functionalization reproducibility
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